molecular formula C8H4IN3 B1345282 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 956485-59-9

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1345282
M. Wt: 269.04 g/mol
InChI Key: ISSYSBAEUNYLCG-UHFFFAOYSA-N
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Description

While none of the provided papers directly discuss 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, they do provide insights into related pyrrolopyridine derivatives, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves multi-step reactions with high yields. For example, the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles was achieved by reacting a hydroxy-dioxo-phenyl-tetrahydropyrrolopyridine with alcohols in the presence of p-toluenesulfonic acid . Similarly, the synthesis of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine involved a four-step reaction, with the structure confirmed by various spectroscopic methods and X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to unambiguously establish the structures of pyrrolopyridine derivatives . Density functional theory (DFT) calculations can also be employed to predict the optimal molecular structure, as demonstrated for 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine . These techniques would likely be applicable to determine the molecular structure of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions. For instance, the reaction of 4-lithiopyridine-3-carbonitrile with aromatic tertiary amides yielded 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives . The Friedlander reaction has been used to transform 4-amino-1H-pyrrole-3-carbonitrile derivatives into substituted pyrrolo[3,2-b]pyridines . These reactions could provide insights into the reactivity of the iodo-substituted pyrrolopyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives can be explored through spectroscopic methods such as FT-IR, NMR, and mass spectrometry . Photoelectron spectroscopy combined with computational methods can elucidate the electronic structure of these compounds . The fluorescence properties of pyridine derivatives have been studied in various solvents, which can affect their emission spectra . These analyses could be relevant to understanding the properties of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Scientific Research Applications

Synthesis of New Organic Compounds

Several studies have demonstrated the utility of derivatives of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in synthesizing new organic compounds with potential therapeutic applications. For instance, Salaheldin et al. (2010) described an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives transformed into new substituted pyrrolo[3,2-b]pyridines using the Friedlander reaction, which benefits from high conversion rates and shorter reaction times when microwave irradiation is applied (Salaheldin et al., 2010). Similarly, Sroor (2019) prepared and characterized new biologically active Pyrrolo[2,3-b]Pyridine scaffolds, indicating the versatility of this compound in synthesizing complex molecular structures with high yields (Sroor, 2019).

Catalytic Synthesis

Khashi et al. (2015) described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This method showcases the role of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile derivatives in facilitating room-temperature reactions leading to complex heterocyclic compounds (Khashi et al., 2015).

Metal-Free Formation and Functionalization

Tber et al. (2015) reported the metal-free formation of various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, followed by their further functionalization. This research highlights the compound's utility in the Groebke-Blackburn-Bienaymé MCR combined with I2-promoted electrophilic cyclization, enabling the introduction of diversity in the resulting scaffold using commercially available starting materials (Tber et al., 2015).

properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSYSBAEUNYLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640149
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS RN

956485-59-9
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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